molecular formula C12H12F3NO2 B13827301 (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13827301
M. Wt: 259.22 g/mol
InChI Key: CDBDQHBPLLUGEZ-DTWKUNHWSA-N
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Description

(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group and the pyrrolidine ring makes it an interesting subject for research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and a suitable pyrrolidine derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the starting materials.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or reagents to obtain the desired (3S,4R) configuration.

    Final Product: The final product is obtained through purification and characterization techniques such as recrystallization and spectroscopy.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-methanol: Similar structure with a hydroxyl group instead of a carboxylic acid.

    (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure with an ester group instead of a carboxylic acid.

Uniqueness

The uniqueness of (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific chiral configuration and the presence of the trifluoromethyl group

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

(3S,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9+/m0/s1

InChI Key

CDBDQHBPLLUGEZ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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